2-Ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C9H12N4 |
|---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
2-ethyl-6-methylpyrrolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C9H12N4/c1-3-8-11-7-5-13(2)4-6(7)9(10)12-8/h4-5H,3H2,1-2H3,(H2,10,11,12) |
InChI Key |
QOFKZFIAFWKHHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CN(C=C2C(=N1)N)C |
Origin of Product |
United States |
Preparation Methods
Cyanoacetate-Urea Cyclization
The pyrrolo[3,4-d]pyrimidine core can be synthesized via a cyclization reaction between cyanoacetate derivatives and urea. For example, methyl cyanoacetate reacts with urea in the presence of sodium methoxide to form 4-amino-2,6(1H,3H)-pyrimidinedione, a key intermediate. This reaction proceeds under reflux conditions (65–80°C) in anhydrous methanol, achieving yields exceeding 95%.
Reaction Conditions:
-
Solvent: Absolute methanol or ethanol
-
Catalyst: Sodium metal fragments (2 mmol per 1 mL solvent)
-
Temperature: 65–80°C (reflux)
-
Time: 3–4 hours
The product, 4-amino-2,6(1H,3H)-pyrimidinedione, is isolated by filtration and neutralized with glacial acetic acid to yield a light yellow solid.
The introduction of ethyl and methyl groups at positions 2 and 6 is achieved through alkylation of the pyrimidinedione intermediate. Dimethyl sulfate (DMS) or dimethyl carbonate serves as the methylating agent, while ethyl bromide or ethyl iodide may be used for ethylation.
Example Protocol:
-
Substrate: 4-Amino-2,6(1H,3H)-pyrimidinedione (5.46 g, 30 mmol)
-
Methylating Agent: Dimethyl sulfate (60 mmol)
-
Base: Sodium hydroxide (15 mmol)
-
Catalyst: Tetrabutylammonium bromide (3 mmol)
-
Solvent: Toluene or N,N-dimethylformamide
-
Temperature: 60–80°C
-
Time: 8–10 hours
After reaction completion, the mixture is filtered, and the solvent is distilled off to yield this compound as a white crystalline solid.
Yield Optimization:
-
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reagent miscibility, enhancing yields by 15–20%.
-
Excess methylating agent (2–4 equivalents) ensures complete substitution at both positions.
Analytical Characterization
Spectroscopic Data
1H NMR (DMSO-d6):
-
δ 10.09–10.05 (d, 2H, NH)
-
δ 6.18 (s, 2H, NH2)
-
δ 4.40 (s, 1H, CH)
-
δ 2.48 (s, 3H, CH3)
13C NMR (DMSO-d6):
Mass Spectrometry:
Comparative Analysis of Synthetic Routes
Industrial Scalability
Scale-up trials demonstrate consistent yields (92–95%) when using continuous-flow reactors for cyclization and methylation steps. Key parameters include:
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrrolopyrimidine oxides, while substitution reactions can introduce various functional groups at the amine position .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 2-Ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine exhibit significant anticancer properties. For instance, derivatives of pyrrolo[3,4-d]pyrimidines have been studied for their ability to inhibit key proteins involved in cancer cell survival and proliferation . A notable study demonstrated that certain related compounds acted as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial in tumor angiogenesis .
Case Study:
In vitro studies on various cancer cell lines have shown that related compounds can significantly reduce tumor growth. For example, specific derivatives were found to be 100-fold more potent than standard treatments in inhibiting tumor growth in melanoma models .
2. Inhibition of Autophagy
The compound has been identified as a potential inhibitor of autophagy-related proteins. Autophagy plays a critical role in cancer cell survival under stress conditions; thus, targeting this pathway could enhance the efficacy of existing cancer therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. Variations in the substituents on the pyrrolopyrimidine core can significantly influence biological activity and solubility:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| This compound | Pyrrolo[3,4-d]pyrimidine | Potential anticancer activity |
| 2-Methyl-6-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amines | Pyrrolo[3,4-d]pyrimidine | Variation in side chain length affecting solubility |
| 7-Amino-pyrimido[5,4-d]pyrimidine | Pyrimido[5,4-d]pyrimidine | Different core structure; varied biological activity |
This table illustrates the diversity within the pyrrolo and pyrimidine families while showcasing the unique characteristics of this compound .
Other Potential Applications
1. Anti-inflammatory Properties
Preliminary studies suggest that compounds related to this compound may exhibit anti-inflammatory effects by modulating cytokine signaling pathways . This could open avenues for developing treatments for inflammatory diseases.
2. Antimicrobial Activity
Some derivatives have shown promise against various bacterial strains, indicating potential applications in treating infections .
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with the cell cycle, leading to the suppression of tumor cell growth and induction of apoptosis. Molecular docking studies have shown that this compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Pyrrolo[3,4-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine Derivatives
The target compound differs from pyrazolo[3,4-d]pyrimidine derivatives (e.g., MLN0128) in the fused ring system. While pyrrolo[3,4-d]pyrimidine contains a five-membered pyrrole ring fused to pyrimidine, pyrazolo analogs feature a pyrazole ring. This structural distinction impacts electronic properties and binding interactions. For example, MLN0128 (1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative) acts as a dual mTORC1/2 inhibitor due to its pyrazole core and substituent geometry . In contrast, the pyrrolo system in 2-Ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine may exhibit distinct target selectivity, though this requires empirical validation.
Substituent Effects
Kinase Modulation Potential
Pyrazolo[3,4-d]pyrimidin-4-amine derivatives, such as those described in European Patent EP 2009/088990, are potent PI3K and mTOR modulators. The patent highlights substituent-dependent activity, where bulky groups (e.g., ethyl or aromatic rings) enhance kinase affinity . While the target compound shares the 4-amine moiety critical for ATP-binding pocket interactions, its pyrrolo core may reduce mTOR/PI3K selectivity compared to pyrazolo analogs.
Anticancer Activity
MLN0128 (a pyrazolo[3,4-d]pyrimidin-4-amine derivative) inhibits mTORC1/2 and is in Phase II trials for solid tumors. Its efficacy is attributed to the pyrazole ring’s planar geometry and trifluoromethylphenyl substituent, which optimize target binding . The target compound’s ethyl and methyl groups may limit similar potency due to reduced hydrophobic interactions or metabolic instability.
Physicochemical and Structural Similarity Analysis
Table 1: Key Comparators and Properties
Key Differentiators and Research Implications
Substituent Trade-offs : The ethyl group in the target compound may improve membrane permeability compared to methoxy-substituted analogs but could reduce metabolic stability .
Target Selectivity : Pyrazolo derivatives (e.g., MLN0128) demonstrate mTOR/PI3K inhibition, whereas pyrrolo analogs remain underexplored, suggesting a need for enzymatic assays to confirm target engagement .
Biological Activity
2-Ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound characterized by its complex pyrrolo[3,4-d]pyrimidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. The following sections summarize the biological activity, synthesis, and potential applications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , indicating it contains nine carbon atoms, twelve hydrogen atoms, and four nitrogen atoms. Its unique structure allows for various interactions with biological systems, making it a subject of interest in drug discovery.
Anticancer Potential
Research has indicated that compounds with similar structures to this compound exhibit significant anticancer properties. Specifically, studies have shown that derivatives of pyrrolo[3,4-d]pyrimidines can inhibit autophagy-related proteins crucial for cancer cell survival and proliferation. For instance, compounds with modifications on the pyrrolo[3,4-d]pyrimidine scaffold have been tested for their ability to inhibit tubulin assembly in cancer cell lines like HeLa, demonstrating their potential as antiproliferative agents .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. CDK inhibitors derived from pyrrolo[3,4-d]pyrimidines have shown promising results in selectively targeting tumor cells . The inhibition of CDK2 has been particularly noted as an appealing target for cancer therapy.
Synthesis
The synthesis of this compound can be approached through various methods involving the modification of existing pyrrolo[3,4-d]pyrimidine derivatives. One common method involves the reaction of appropriate amines with pyrimidine precursors under controlled conditions to yield the desired compound .
Table: Summary of Biological Activities
Pharmacological Applications
The unique structure of this compound positions it as a valuable scaffold for developing novel therapeutics targeting various diseases linked to enzyme dysregulation and cancer. Its potential applications extend beyond oncology to include treatments for other conditions where autophagy plays a critical role.
Q & A
Basic Question: What are the key structural features and synthetic routes for 2-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine?
Answer:
The compound belongs to the pyrrolopyrimidine class, characterized by a fused bicyclic system with an ethyl group at position 2 and a methyl group at position 5. Synthesis typically involves multi-step organic reactions, including cyclization steps (e.g., condensation of aminopyrrole intermediates with nitriles or carbonyl derivatives) . For example, analogous pyrrolopyrimidine derivatives are synthesized via cyclocondensation of diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate with guanidine hydrochloride, followed by alkylation or substitution reactions to introduce substituents . Purification often employs column chromatography or recrystallization, with solvent selection (e.g., ethanol/water mixtures) critical for yield optimization .
Basic Question: How is the compound characterized analytically, and what spectral data are critical for validation?
Answer:
Structural validation requires a combination of techniques:
- 1H/13C NMR : To confirm proton environments (e.g., distinguishing methyl/ethyl groups and aromatic protons in the pyrrolopyrimidine core). For example, methyl groups typically resonate at δ 2.3–2.6 ppm, while ethyl groups show split signals near δ 1.2–1.4 ppm (CH3) and δ 2.4–2.8 ppm (CH2) .
- HRMS (ESI) : To verify molecular weight (e.g., calculated vs. observed m/z values within 5 ppm error) .
- XRD or IR : Optional for crystallinity or functional group confirmation (e.g., amine N-H stretches at ~3300 cm⁻¹) .
Advanced Question: How can computational methods optimize reaction pathways for synthesizing pyrrolopyrimidine derivatives?
Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction energetics and transition states, enabling identification of low-energy pathways. For instance, ICReDD employs reaction path search algorithms to simulate cyclization steps, reducing trial-and-error experimentation. Solvent effects and catalyst interactions are modeled using COSMO-RS or molecular dynamics, guiding solvent selection (e.g., polar aprotic solvents for nucleophilic substitutions) . Automated platforms (e.g., continuous flow reactors) can then validate computational predictions experimentally, improving yield by 20–30% compared to traditional batch methods .
Advanced Question: How can contradictory biological activity data for pyrrolopyrimidines be resolved methodologically?
Answer:
Discrepancies in bioactivity (e.g., varying IC50 values across studies) may arise from:
- Structural analogs : Subtle substituent changes (e.g., ethyl vs. butyl groups) alter binding affinity. Use SAR (structure-activity relationship) studies with controlled substituent variations .
- Assay conditions : Differences in pH, temperature, or solvent (e.g., DMSO concentration) affect compound stability. Standardize protocols (e.g., ISO 10993-5 for cytotoxicity assays) and validate with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based assays) .
- Target specificity : Off-target interactions (e.g., kinase inhibition vs. unintended receptor binding) require proteome-wide profiling (e.g., kinome screens or CRISPR-Cas9 knockouts) to confirm primary targets .
Basic Question: What purification strategies are recommended for pyrrolopyrimidines with high hydrophobicity?
Answer:
Hydrophobic pyrrolopyrimidines (logP >3) benefit from:
- Reverse-phase chromatography : C18 columns with acetonitrile/water gradients (e.g., 40–80% ACN) .
- Countercurrent chromatography (CCC) : For scale-up, using heptane/ethyl acetate/methanol/water solvent systems to separate closely related impurities .
- Crystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to enhance crystal purity (>98% by HPLC) .
Advanced Question: How can reaction fundamentals inform reactor design for scaled synthesis?
Answer:
Key parameters include:
- Mass transfer : For heterogeneous reactions (e.g., catalytic hydrogenation), use stirred-tank reactors with high-shear impellers to improve gas-liquid dispersion .
- Thermodynamics : Exothermic cyclizations require jacketed reactors with precise temperature control (±2°C) to avoid side reactions .
- Residence time : In flow chemistry, optimize tubing length/diameter to achieve >90% conversion while minimizing degradation .
Basic Question: What safety protocols are critical when handling pyrrolopyrimidine intermediates?
Answer:
- PPE : Nitrile gloves, lab coats, and fume hoods for amine intermediates (potential irritants) .
- Waste disposal : Neutralize acidic/basic byproducts (e.g., quench with NaHCO3 or HCl) before disposal .
- Stability testing : Monitor for peroxide formation in ether-containing solvents using test strips .
Advanced Question: What strategies validate the compound’s role in modulating epigenetic targets (e.g., kinases, methyltransferases)?
Answer:
- Biophysical assays : Surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) to quantify binding constants (KD) .
- Crystallography : Co-crystallize the compound with target proteins (e.g., JAK2 kinase) to resolve binding modes .
- Transcriptomics : RNA-seq or ChIP-seq to assess downstream gene expression changes (e.g., p53 pathway activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
